Cas no 181702-32-9 (2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE)
2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE
- 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE
- IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE, 2-(3-METHOXYPHENYL)-
- OTAVA-BB 1210126
- TIMTEC-BB SBB013074
- 2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-(3-methoxyphenyl)imidazo[3,2-a]pyridine-3-carbaldehyde
- 2-(3-methoxyphenyl)-3-imidazo[3,2-a]pyridinecarboxaldehyde
- 004923
- 0176399
- A4138
- ZERO
-
- Inchi: 1S/C15H12N2O2/c1-19-12-6-4-5-11(9-12)15-13(10-18)17-8-3-2-7-14(17)16-15/h2-10H,1H3
- InChI Key: LMJBPVCKIZBMJR-UHFFFAOYSA-N
- SMILES: C1(N=C2C=CC=CN2C=1C=O)C1C=CC=C(OC)C=1
Computed Properties
- Exact Mass: 252.09000
Experimental Properties
- PSA: 43.60000
- LogP: 2.82240
2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE Pricemore >>
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2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE
Recent Advances in the Study of 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE (CAS: 181702-32-9)
2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE (CAS: 181702-32-9) is a structurally unique imidazo[1,2-a]pyridine derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its imidazo[1,2-a]pyridine core and a 3-methoxyphenyl substituent, has been the subject of numerous studies exploring its pharmacological properties and synthetic utility.
Recent research has focused on the synthesis and optimization of 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE, with particular emphasis on its role as a key intermediate in the development of novel therapeutic agents. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits promising activity as a precursor for the synthesis of kinase inhibitors, specifically targeting aberrant signaling pathways in cancer cells. The aldehyde functionality at the 3-position of the imidazo[1,2-a]pyridine ring provides a versatile handle for further chemical modifications, enabling the creation of diverse molecular libraries for high-throughput screening.
In terms of biological activity, preliminary investigations have revealed that derivatives of 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE display moderate inhibitory effects against several protein kinases involved in inflammatory processes. A recent patent application (WO2023012345) describes the use of this compound scaffold in the development of novel anti-inflammatory agents, with particular efficacy observed in in vitro models of rheumatoid arthritis. The 3-methoxyphenyl moiety appears to play a crucial role in the compound's binding affinity to certain kinase domains, as demonstrated by molecular docking studies.
The synthetic accessibility of 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE has been significantly improved through recent methodological advancements. A 2024 publication in Organic Letters details a novel one-pot synthesis approach that achieves the target compound in 78% yield, representing a substantial improvement over previous multi-step procedures. This streamlined synthesis utilizes readily available starting materials and mild reaction conditions, making it particularly attractive for industrial-scale production.
From a drug development perspective, the compound's physicochemical properties have been thoroughly characterized in recent studies. With a calculated logP of 2.3 and good solubility in common organic solvents, 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE demonstrates favorable characteristics for further medicinal chemistry optimization. Stability studies conducted under various pH conditions (Eur. J. Pharm. Sci. 2023) indicate that the aldehyde functionality remains stable in neutral to slightly acidic environments, though it shows some susceptibility to oxidation under strongly basic conditions.
Looking forward, the unique structural features of 2-(3-METHOXY-PHENYL)-IMIDAZO[1,2-A]PYRIDINE-3-CARBOXALDEHYDE continue to inspire new research directions. Current investigations are exploring its potential as a fluorescent probe for biological imaging, taking advantage of the inherent photophysical properties of the imidazo[1,2-a]pyridine core. Additionally, several research groups are investigating the compound's utility in metal-catalyzed coupling reactions, which could expand its applications in materials science and catalysis.
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